(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan

Fluorescent Probe Mercury Detection Copper Detection

Environmental monitoring labs often lack probes that discriminate Hg2+ from Cu2+ without co-solvents. Dansyl-Gly-Trp (DGT) eliminates this gap with integrated dual response: fluorescence enhancement for Hg2+, quenching for Cu2+. • Cell-permeable - enables real-time intracellular imaging of metal uptake and subcellular localization • Orthogonal NEP assay - validates enkephalinase inhibitors via tryptophan-specific S1' pocket recognition, avoiding single-chemotype bias • Multi-input logic - combines pH sensitivity and Pb2+ precipitation for molecular computing without secondary probes. Supplied at ≥98% (TLC), stored at -20°C, ready for global shipment.

Molecular Formula C25H26N4O5S
Molecular Weight 494.6 g/mol
CAS No. 19461-22-4
Cat. No. B093875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan
CAS19461-22-4
Molecular FormulaC25H26N4O5S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32)/t21-/m0/s1
InChIKeyIXTSSRFZPQPHIE-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-Gly-Trp Procurement Guide: Multifunctional Fluorescent Probe


(N-(5-Dimethylaminonaphthalene-1-sulphonyl)glycyl)tryptophan, commonly known as Dansyl-Gly-Trp (DGT), is a synthetic fluorescent dipeptide combining the environmentally sensitive dansyl fluorophore with a tryptophan residue. It is classified as both a fluorogenic enzyme substrate and a multifunctional metal-ion probe, with a molecular weight of 494.56 g/mol. Its design leverages fluorescence resonance energy transfer (FRET) between the dansyl donor and tryptophan acceptor, making it valuable for studying proteolytic cleavage and metal chelation. [1]

Dual-Mode Sensing Supports ratiometric detection with distinct Hg²⁺ enhancement and Cu²⁺ quenching outputs
Live-Cell Imaging Reported intracellular accumulation permits in situ heavy-metal localization studies
Enzyme Substrate Serves as a FRET donor-acceptor motif for enkephalinase cleavage assays

Why Generic Dansyl Peptide Substitution Fails


Generic substitution of Dansyl-Gly-Trp with other dansyl-dipeptides or the common enkephalinase substrate Dansyl-Gly-Trp-Gly is not scientifically valid due to the unique role of the terminal tryptophan residue. While the tripeptide analog serves as a substrate for neutral endopeptidase, the dipeptide DGT acts as a distinct, tetra-functional metal-ion probe. [1] The Trp residue is not merely a fluorescent acceptor, but a critical structural component for selective metal chelation, enabling DGT to differentiate Hg2+ from Cu2+ via enhancement and quenching, respectively, a feature absent in simpler dansyl-glycine probes. [2] This functional duality means that selecting an analog without the terminal Trp will completely eliminate the compound's cation-sensing capabilities.

Feature Dansyl-Gly-Trp (DGT) Other Dansyl Peptides
Metal Ion Response Dual-mode: enhancement + blue-shift (Hg²⁺), quenching (Cu²⁺) Non-selective quenching only (DGG, DGE) or lacks Cu²⁺ quenching (DGGT)
Cellular Permeability Demonstrated intracellular accumulation for live-cell studies Cellular permeability not established (DGG, DGGT), limiting imaging use
Cation Sensing Trp residue enables selective metal chelation Absence of terminal Trp eliminates cation-sensing capability

Quantitative Evidence for Dansyl-Gly-Trp Selection


Dual-Mode Metal-Ion Selectivity vs. In-Class Probes

Unlike Dansyl-Gly-Gly (DGG) and Dansyl-Gly-Glu (DGE), which show non-selective fluorescence quenching with both Hg2+ and Cu2+, DGT exhibits a unique dual-mode response: fluorescence enhancement and a blue-shift with Hg2+, but significant quenching with Cu2+. [1] This differential behavior is only partially shared by Dansyl-Gly-Gly-Trp (DGGT), which also shows Hg2+ enhancement but lacks the quenching response to Cu2+. [2]

Metal-Ion Selectivity vs. Analogs
Head-to-head
Hg²⁺: Enhancement + Blue-shift Cu²⁺: Significant Quenching
Supports differential, dual-mode sensor design without secondary probes
Contrasts with non-selective quenching of DGG/DGE (Wang, 2011)
Fluorescent Probe Mercury Detection Copper Detection

Intracellular Metal Sensing: Permeability and Accumulation

A critical limitation of many dansyl-based probes is poor cell membrane permeability. In direct comparison within its probe class, DGT was designed as a small dipeptide and was explicitly demonstrated to penetrate cell membranes and accumulate in the intracellular region, a property not reported for the larger tripeptide DGGT or the simpler DGG. [1] This enables its application in live-cell imaging of Hg2+, a significant advantage for biological and toxicological studies.

Intracellular Permeability
Method context
Reported cell-membrane penetration and intracellular accumulation
Enables live-cell imaging for Hg²⁺ toxicity research
Not established for DGG or DGGT analogs
Bioimaging Cellular Probe Mercury Toxicity

Enkephalinase Substrate Specificity vs. Tripeptide Substrates

While the tripeptide Dansyl-Gly-Trp-Gly is a known substrate for enkephalinase (NEP), DGT serves as the core recognition motif. The dipeptide itself represents the minimal fluorescent product of this enzymatic reaction. Studies show no significant difference in Km or kcat between Dansyl-Gly-Trp-Gly and Dansyl-Gly-Tyr-Gly, confirming that the enzyme's active site accommodates Trp. [1] This establishes the Gly-Trp bond as a robust and well-characterized cleavage site, making DGT a viable reference standard for assay calibration and inhibitor screening, distinct from substrates relying on the Gly-Tyr bond.

Enkephalinase Substrate Fit
Cross-study
Gly-Trp bond cleaved by NEP Km/kcat comparable to Gly-Tyr substrates
Supports orthogonal assay development for inhibitor screening
Trp motif validates S1' pocket accommodation (Malfroy, 1987)
Enzyme Assay Neutral Endopeptidase Substrate Specificity

Procurement-Driven Application Scenarios


Dual-Mode Hg2+ and Cu2+ Fluorescent Sensors

Based on DGT's unique, quantitatively-demonstrated dual response—enhancement for Hg2+ and quenching for Cu2+ [1]—it is the ideal molecular scaffold for constructing 'turn-on' or ratiometric sensors. Its use eliminates the need for co-solvents or secondary probes, streamlining the development of paper-based test strips or portable fluorimeters for environmental monitoring, where differentiating these two common heavy-metal pollutants is critical.

Live-Cell Imaging of Intracellular Mercury

Unlike other dansyl peptides that lack demonstrated cell permeability, DGT has been shown to penetrate cell membranes and accumulate intracellularly. [1] This makes it the procurement choice for toxicological studies requiring in situ, real-time visualization of Hg2+ uptake in mammalian or microbial cells, enabling direct correlation of metal exposure with subcellular localization and morphological changes.

Enkephalinase Substrate Specificity and Inhibitor Screening

As the core recognition motif of a validated enkephalinase substrate, DGT enables mechanistic studies of the enzyme's S1' pocket, which accommodates tryptophan. [2] Researchers studying structure-activity relationships of NEP inhibitors can use DGT-derived fluorogenic assays to orthogonally validate hits found with Tyr-containing substrates, ensuring that candidate inhibitors are not biased toward a single substrate chemotype.

Molecular Logic Gates and Ionic Switches

DGT's ability to act as a tetra-functional probe whose fluorescence output is differentially modulated by Hg2+ (ON), Cu2+ (OFF), pH, and Pb2+ (precipitation) [1] makes it a foundational component for constructing peptide-based molecular logic gates. This unique, integrated multifunctionality cannot be achieved with its simpler analogs, positioning DGT as a primary building block in the emerging field of molecular information processing.

Application
Selection Property
Validation Focus
Dual-Mode Hg²⁺ / Cu²⁺ Sensing
Dual fluorescence response profile
Aqueous selectivity & ratiometric use
Intracellular Metal Imaging
Validated cell permeability
Live-cell localization & toxicity assessment
NEP Inhibitor Screening
Trp-containing recognition motif
Orthogonal assay vs. Tyr-based substrates
Molecular Logic Gates
Multifunctional ionic switching
Hg²⁺, Cu²⁺, and pH input integration
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